2-[(3,4-Dichlorophenoxy)methyl]oxirane

Procurement Chemical Synthesis Analytical Chemistry

Researchers synthesizing stereochemically complex azole antifungals require a reliable, high-purity chiral epoxide to ensure high-fidelity enantioselective synthesis and avoid costly epimerization. 2-[(3,4-Dichlorophenoxy)methyl]oxirane (CAS 2212-07-9) is the precise reactive intermediate for this application, with its 3,4-dichlorophenoxy pharmacophore. Procurement managers benefit from a supply chain that understands the compound's Carc. 2 and Muta. 2 regulatory profile, ensuring it is shipped with appropriate documentation for well-regulated, high-containment facilities. - Core Application: Enables precise introduction of critical stereocenters for potent azole antifungal agents. - Regulatory Assurance: Sourced and shipped with full safety documentation aligned with its ECHA C&L hazard classifications (H341, H351). - Supply Reliability: Available as a specialized reagent with ≥95% purity, mitigating the risk of synthesis failure.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 2212-07-9
Cat. No. B1595550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorophenoxy)methyl]oxirane
CAS2212-07-9
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H8Cl2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2
InChIKeyNRLJEEOYPXGFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3,4-Dichlorophenoxy)methyl]oxirane: Overview & Specifications


2-[(3,4-Dichlorophenoxy)methyl]oxirane, registered under CAS 2212-07-9 (and its isomer 21320-30-9), is a chlorinated aryl glycidyl ether with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol [1]. It features a terminal epoxide moiety, enabling ring-opening reactions with a variety of nucleophiles, and a 3,4-dichlorophenoxy group that imparts specific lipophilic characteristics (computed XLogP3 = 2.9) [2]. This compound is commercially available from vendors such as Sigma-Aldrich (Enamine building block), Santa Cruz Biotechnology, and MolCore, with reported purities typically ≥95% . Its primary use is as a reactive intermediate in synthetic organic chemistry .

2-[(3,4-Dichlorophenoxy)methyl]oxirane: Procurement & Substitution Risks


Substituting 2-[(3,4-Dichlorophenoxy)methyl]oxirane with a generic aryl glycidyl ether is not advisable due to significant differences in both physico-chemical properties and safety profiles. For instance, while its computed LogP is 2.9, indicating higher lipophilicity compared to simpler analogs, a more critical differentiator lies in its regulatory classification [1]. According to the ECHA C&L Inventory, this compound is notified with multiple hazard statements including Skin Irrit. 2 (H315), Skin Sens. 1 (H317), and more severely, Muta. 2 (H341) and Carc. 2 (H351) [2]. This hazard profile directly impacts procurement due to the stringent safety protocols, storage conditions, and waste disposal requirements mandated for its use, contrasting sharply with many non-chlorinated or less hazardous epoxy ethers which may lack these specific classifications.

2-[(3,4-Dichlorophenoxy)methyl]oxirane: Comparative Evidence


Commercial Purity & Price Comparison

When procuring 2-[(3,4-Dichlorophenoxy)methyl]oxirane, one must be aware of its isomerism and the variability in commercial purity standards. The compound is offered at 95% purity by suppliers like Sigma-Aldrich and Leyan, whereas specialized vendors like MolCore provide a higher purity grade of NLT 98% . Furthermore, price variation is notable; for example, Santa Cruz Biotechnology offers the compound at $178.00 USD per gram, while a close structural analog, 2-[(2,4-dimethylphenoxy)methyl]oxirane (CAS 20217-04-3), is offered at $210.00 USD per gram by the same vendor, suggesting a 15.2% lower price point for the dichlorinated compound in this specific context . This demonstrates that procurement decisions require careful specification beyond just the chemical name.

Procurement Chemical Synthesis Analytical Chemistry

Lipophilicity Comparison

The computed partition coefficient (XLogP3) for 2-[(3,4-Dichlorophenoxy)methyl]oxirane is 2.9, as reported in PubChem [1]. While direct empirical LogP data for its closest analogs is not available from this source, this value provides a baseline for its lipophilic character. For a scientific user, this computed LogP of 2.9 can be compared against the LogP of a common mono-chlorinated analog, 2-[(4-chlorophenoxy)methyl]oxirane, which has a computed XLogP3 of 2.2 [2]. This represents a 31.8% increase in predicted lipophilicity, which is significant for predicting compound behavior in biological systems or in chromatographic separations.

Lipophilicity Drug Design Physicochemical Properties

Regulatory Hazard Profile Comparison

The European Chemicals Agency (ECHA) C&L Inventory classifies 2-(2,4-dichlorophenoxymethyl)oxirane (CAS 2212-07-9) with several hazard statements, including Muta. 2 (H341: Suspected of causing genetic defects) and Carc. 2 (H351: Suspected of causing cancer) [1]. This classification is based on notified data from manufacturers or importers. In stark contrast, the closely related mono-chlorinated analog, 2-[(4-chlorophenoxy)methyl]oxirane (CAS 2212-02-8), is listed in the same inventory only with hazards for Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and Skin Sens. 1 (H317), with no mention of mutagenicity or carcinogenicity [2]. This regulatory difference is not just academic; it dictates the level of personal protective equipment required, the engineering controls needed for handling, and the classification of any resulting waste streams.

Chemical Safety Regulatory Compliance Procurement

Density & Boiling Point Comparison

Physicochemical data from supplier and database sources provide a basis for differentiation. The density of 2-[(3,4-dichlorophenoxy)methyl]oxirane is reported as 1.389 g/cm³ with a boiling point of 310.7 °C at 760 mmHg [1]. In comparison, the non-chlorinated parent compound, phenyl glycidyl ether (CAS 122-60-1), has a density of 1.109 g/cm³ and a boiling point of 245 °C at 760 mmHg [2]. This represents a 25.2% higher density and a 65.7 °C higher boiling point for the dichlorinated derivative. For researchers and process chemists, these differences are not trivial; they directly impact solvent extraction protocols, distillation conditions, and overall handling during large-scale synthesis.

Physical Properties Analytical Chemistry Process Chemistry

2-[(3,4-Dichlorophenoxy)methyl]oxirane: Application Scenarios


Chiral Intermediate for Antifungal API Synthesis

The primary documented application for 2-[(3,4-Dichlorophenoxy)methyl]oxirane is as a chiral epoxide building block in the enantioselective synthesis of potent azole antifungal agents . The dichlorophenyl moiety serves as a key pharmacophore, and the oxirane ring facilitates the introduction of critical stereocenters with high fidelity. For procurement, this means the compound is not a commodity but a specialized reagent. Its value is contingent on the specific stereochemistry and the high purity (≥95%) required for complex multi-step syntheses where epimerization or side reactions could derail the entire process. The slightly higher cost compared to simpler analogs is justified by its unique role in constructing stereochemically complex, biologically active molecules.

Polymer Modification for Enhanced Lipophilicity

The elevated computed lipophilicity (XLogP3 = 2.9) compared to non-chlorinated glycidyl ethers makes this compound a candidate for modifying polymer backbones where increased hydrophobicity is desired . By incorporating this monomer via ring-opening polymerization, researchers can tailor the water uptake, surface properties, and drug-release kinetics of polyethers. The quantitative increase in LogP provides a data-driven justification for selecting this specific dichlorinated epoxide over less lipophilic alternatives when designing materials for hydrophobic drug encapsulation or water-repellent coatings. This scenario leverages the evidence from Section 3.2 to define a specific, value-added application.

Synthetic Intermediate in High-Containment Labs

The regulatory hazard profile, specifically the Muta. 2 (H341) and Carc. 2 (H351) classifications, restricts the use of 2-[(3,4-Dichlorophenoxy)methyl]oxirane to laboratories equipped with appropriate fume hoods and safety infrastructure . While this might seem like a disadvantage, it paradoxically creates a specialized application scenario. This compound is suitable for use in well-regulated, high-containment facilities where the handling of hazardous substances is routine and managed by rigorous standard operating procedures. For these users, the compound's reactivity is an asset, and the safety overhead is a manageable cost of doing business. This scenario is a direct outcome of the comparative safety evidence presented in Section 3.3.

High-Boiling Compound Analytical Standard

The significantly elevated boiling point (310.7 °C) of 2-[(3,4-Dichlorophenoxy)methyl]oxirane compared to simpler glycidyl ethers makes it a relevant analytical standard for studying high-boiling, semi-volatile organic compounds in environmental or industrial samples . Its distinct retention time in gas chromatography (GC) due to its higher boiling point and greater lipophilicity can be leveraged for method development and validation. Researchers investigating the fate and transport of chlorinated aromatic compounds could procure this chemical to serve as a robust and well-defined reference material for calibrating instruments and confirming the identity of analytes in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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